3-Bromo-N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-4-carboxamide
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Overview
Description
This compound is likely an organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a carboxamide group (a carbonyl group (C=O) attached to a nitrogen), and a bromine atom. The tert-butyl and cyclohexyl groups are types of carbon-based groups known as alkyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, bromine atom, and carboxamide group would all contribute to its overall structure. The tert-butyl group is a bulky group that could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the electron-deficient nature of the pyridine ring and the presence of the bromine atom, which is a good leaving group. The carboxamide group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the nonpolar tert-butyl and cyclohexyl groups could enhance its solubility in nonpolar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O/c1-16(2,3)12-4-7-17(11-19,8-5-12)21-15(22)13-6-9-20-10-14(13)18/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYLNJAEELIEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=C(C=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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